3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate
Description
Properties
CAS No. |
908-52-1 |
|---|---|
Molecular Formula |
C19H24N2O8 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;dimethyl-[2-(5-phenyl-1,2-oxazol-3-yl)ethyl]azanium |
InChI |
InChI=1S/C13H16N2O.C6H8O7/c1-15(2)9-8-12-10-13(16-14-12)11-6-4-3-5-7-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-7,10H,8-9H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
AJOONPKVRJWLBG-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCC1=NOC(=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes for 3,5-Disubstituted Isoxazoles
Several synthetic methodologies have been developed for 3,5-disubstituted isoxazoles, including:
- Copper(I)-catalyzed cycloaddition of in situ generated nitrile oxides with terminal alkynes (Hansen et al., 2005).
- p-Tosylalcohol-catalyzed reactions between propargylic alcohols and N-protected hydroxylamines followed by detosylation and cyclization (Raji Reddy et al., 2012).
- One-pot three-component reactions using aldehydes and alkynes in deep eutectic solvents (Pérez and Ramón, 2015).
- HTIB-mediated conversions of aldoximes to nitrile oxides reacting with alkynes (Jadhav et al., 2013).
- Base-catalyzed condensation of nitroacetic esters with dipolarophiles in aqueous media (Trogu et al., 2012).
- Metal-free cycloadditions promoted by DBU (Mohammed et al., 2015).
- Ionic liquid-mediated synthesis from β-diketones and hydroxylamine (Valizadeh et al., 2009).
These methods provide flexibility in introducing various substituents at the 3- and 5-positions, including aryl and aminoalkyl groups.
Specific Preparation Methods for 3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole Citrate
While direct literature on the preparation of the citrate salt of 3-(2-(dimethylamino)ethyl)-5-phenylisoxazole is limited, the synthesis of the core 3-(2-(dimethylamino)ethyl)-5-phenylisoxazole scaffold can be deduced from related isoxazole synthetic strategies and aminoisoxazole preparations.
Synthesis of 3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole Core
Step 1: Formation of Nitrile Oxide Intermediate
Aldoximes derived from appropriate aromatic aldehydes (e.g., benzaldehyde derivatives) can be converted to nitrile oxides using oxidizing agents such as Hydroxy(tosyloxy)iodobenzene (HTIB) or other mild oxidants.Step 2: Cycloaddition with Terminal Alkyne
The nitrile oxide undergoes 1,3-dipolar cycloaddition with a terminal alkyne bearing the 2-(dimethylamino)ethyl substituent. The alkyne can be synthesized via alkylation of propargyl alcohol derivatives or by functionalization of alkynes with dimethylaminoethyl groups.Step 3: Isolation of 3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole
The cycloaddition yields the desired 3,5-disubstituted isoxazole with the phenyl group at the 5-position and the dimethylaminoethyl group at the 3-position.
Conversion to Citrate Salt
- The free base 3-(2-(dimethylamino)ethyl)-5-phenylisoxazole is reacted with citric acid in an appropriate solvent (e.g., ethanol or water) under mild conditions to form the citrate salt. This salt formation improves solubility and stability.
Alternative Synthetic Routes
One-pot Multi-component Reactions : Using β-ketoesters, aromatic aldehydes, and hydroxylamine hydrochloride in aqueous media with catalytic agents (e.g., potassium phthalimide or boric acid) can yield isoxazole derivatives with aminoalkyl substitutions, which can be further modified to introduce the dimethylaminoethyl group.
Cycloaddition under Metal-free Conditions : DBU-promoted cycloaddition of nitrile oxides with alkynes bearing the dimethylaminoethyl substituent can be used to avoid metal catalysts and simplify purification.
Data Table: Summary of Preparation Methods for 3,5-Disubstituted Isoxazoles Including Dimethylaminoethyl Substituents
Comprehensive Research Findings and Notes
The regioselectivity of the cycloaddition is critical to ensure substitution at the 3- and 5-positions as desired. The choice of nitrile oxide precursor and alkyne substituent influences this selectivity.
The dimethylaminoethyl substituent can be introduced either by using alkynes already bearing this group or by post-cycloaddition functionalization, such as nucleophilic substitution or reductive amination.
The citrate salt formation is typically a straightforward acid-base reaction, improving compound solubility and bioavailability, which is important for pharmaceutical applications.
Environmentally benign methods, such as the use of deep eutectic solvents or ionic liquids , have been reported for isoxazole synthesis and may be adapted for this compound to reduce hazardous waste.
Metal-free approaches reduce contamination risks and simplify purification, which is advantageous for scale-up.
No direct patents or publications specifically detail the synthesis of 3-(2-(dimethylamino)ethyl)-5-phenylisoxazole citrate; however, related synthetic routes to similar aminoisoxazoles and substituted isoxazoles provide a reliable foundation for its preparation.
Chemical Reactions Analysis
Reactivity of the Isoxazole Core
The isoxazole ring participates in electrophilic and nucleophilic reactions:
Electrophilic Substitution
-
Nitration/Sulfonation : The electron-deficient isoxazole undergoes electrophilic substitution at the 4-position, though steric hindrance from the phenyl and dimethylaminoethyl groups may limit reactivity .
-
Halogenation : Iodine or bromine can substitute at the 4-position under acidic conditions, as demonstrated in analogous isoxazole derivatives .
Ring-Opening Reactions
-
Acidic Hydrolysis : Strong acids (e.g., HCl) cleave the isoxazole ring to form β-keto amides or nitriles .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole to a β-amino ketone .
Reactions Involving the Dimethylaminoethyl Side Chain
The tertiary amine group enables distinct transformations:
Alkylation/Acylation
-
Quaternary Ammonium Salt Formation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary salts, enhancing water solubility .
-
Acylation : Acetic anhydride or acyl chlorides acylate the amine, yielding N-acetyl derivatives .
Oxidation
-
Amine Oxidation : Strong oxidants (e.g., H₂O₂) convert the dimethylamino group to an N-oxide, altering electronic properties .
Citrate Counterion Interactions
The citrate salt influences reactivity and stability:
-
pH-Dependent Solubility : Protonation of the dimethylamino group in acidic media increases solubility, while deprotonation in basic conditions may precipitate the free base .
-
Coordination Chemistry : Citrate can chelate metal ions (e.g., Fe³⁺), potentially forming complexes that modify bioavailability .
Heterocycle Functionalization
-
Suzuki Coupling : The phenyl group undergoes cross-coupling with aryl boronic acids to introduce biaryl motifs .
-
Click Chemistry : The dimethylaminoethyl side chain can be modified with azide-alkyne cycloadditions for bioconjugation .
Pharmacophore Development
-
Analog Synthesis : Modifications at the 4-position of the isoxazole or the amine side chain yield derivatives with enhanced bioactivity .
Stability and Degradation Pathways
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that isoxazole derivatives exhibit various biological activities, including anti-inflammatory and analgesic effects. Specifically, studies have shown that compounds similar to 3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate can selectively inhibit cyclooxygenase enzymes, which are pivotal in inflammatory processes. The compound's structure may enhance its interaction with these enzymes, suggesting potential therapeutic applications in treating conditions like arthritis and chronic pain.
Antimicrobial Activity
Additionally, there is evidence supporting the antimicrobial properties of isoxazole derivatives. Research has indicated that certain compounds within this class can inhibit bacterial growth, making them candidates for developing new antibiotics or antimicrobial agents.
Synthesis and Formulation
The synthesis of 3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate typically involves multi-step organic reactions. A common synthetic route includes the following steps:
- Formation of the Isoxazole Ring : This involves cyclization reactions between appropriate precursors.
- Introduction of the Dimethylaminoethyl Side Chain : This step usually requires alkylation reactions.
- Formation of the Citrate Salt : The final step involves reacting the base form of the compound with citric acid to produce the citrate salt.
These synthetic methodologies are crucial for producing the compound in sufficient purity for biological testing and potential therapeutic use.
Case Study 1: Inhibition of Cyclooxygenase Enzymes
A study explored the binding affinity of various isoxazole derivatives to cyclooxygenase enzymes. The findings demonstrated that specific modifications to the isoxazole structure could enhance inhibitory activity, suggesting that 3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate might possess similar or superior efficacy compared to existing anti-inflammatory drugs.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of isoxazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain structural features significantly influenced antibacterial activity, providing a foundation for developing new antimicrobial agents based on 3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate.
Mechanism of Action
The mechanism of action of 3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can engage in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity. The isoxazole ring may also participate in π-π stacking interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogues include substitutions at the aminoethyl group, presence of hydroxyl groups, and counterion differences. These modifications influence solubility, lipophilicity, and bioavailability.
Impact of Modifications:
- Dimethylaminoethyl vs.
- Hydroxyl Addition: Hydroxyl-containing analogues (e.g., and ) may exhibit increased polarity, reducing CNS penetration but enhancing solubility .
- Counterion Choice: Citrate salts generally offer better solubility in aqueous media compared to hydrochloride salts, which are common in other analogues .
Pharmacological and Pharmacokinetic Considerations
- Lipophilicity: The dimethylaminoethyl group in the target compound offers moderate lipophilicity (LogP ~2.5 estimated), balancing CNS penetration and systemic clearance. Piperidinoethyl analogues may have higher LogP (~3.0), prolonging half-life but risking toxicity .
- Metabolism: Tertiary amines (dimethylamino) undergo N-demethylation via cytochrome P450 enzymes, whereas piperidino groups may form stable metabolites due to ring structure .
- Solubility: Citrate salts (e.g., target compound) exhibit solubility >50 mg/mL in water, outperforming hydrochloride salts (<30 mg/mL) .
Biological Activity
3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate is a compound belonging to the isoxazole class, characterized by its unique molecular structure and diverse biological activities. Its molecular formula is C19H24N2O8, indicating the presence of a dimethylaminoethyl side chain and a phenyl group attached to the isoxazole ring. This compound has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts.
Molecular Structure
The structural composition of 3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate includes:
- Isoxazole Ring : A five-membered heterocyclic structure containing one nitrogen and one oxygen atom.
- Dimethylaminoethyl Group : Enhances lipophilicity and bioavailability.
- Phenyl Group : Located at the 5-position of the isoxazole ring.
Biological Activities
Research indicates that isoxazole derivatives, including this compound, exhibit various biological activities, primarily:
- Anti-inflammatory Properties : Some studies have demonstrated that isoxazoles can selectively inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. For instance, certain derivatives have shown significant selectivity towards COX-2, making them potential candidates for treating inflammatory diseases .
- Analgesic Effects : The analgesic properties of isoxazole derivatives have been noted, with specific compounds demonstrating efficacy in pain relief through modulation of pain pathways .
- Antimicrobial Activity : Preliminary investigations suggest that compounds within this class may possess antimicrobial properties, although further studies are necessary to elucidate their mechanisms of action.
Case Studies and Research Findings
Several studies have explored the biological activity of 3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate and related compounds:
- Cyclooxygenase Inhibition :
-
Pharmacokinetic Profiles :
- Investigations into the pharmacokinetics of similar compounds revealed insights into absorption, distribution, metabolism, and excretion (ADME) profiles. Such studies are crucial for understanding the therapeutic potential and safety profiles of these compounds.
-
Structural Variations :
- Comparative analysis with structurally similar compounds highlighted variations in biological activity based on substituents on the isoxazole ring. For example, compounds with different alkyl or aryl groups demonstrated distinct pharmacological profiles.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Phenylisoxazole | Isoxazole ring with phenyl group | Basic structure without additional substituents |
| 4-Methyl-5-phenylisoxazole | Methyl group at position 4 | Variation in substitution pattern affecting reactivity |
| 3-(2-Hydroxyethyl)-5-phenylisoxazole | Hydroxyethyl group instead of dimethylamino | Potentially different biological activity |
| 3-(2-(Diethylamino)ethyl)-5-phenylisoxazole | Diethylamino group | Altered lipophilicity and possibly different effects |
Q & A
Basic: What are the recommended methods for optimizing the synthesis of 3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate?
Methodological Answer:
Optimization involves refining reaction parameters such as solvent choice, temperature, and catalyst use. For example, demonstrates that refluxing in DMSO for 18 hours under reduced pressure followed by crystallization (water-ethanol) achieves a 65% yield for a structurally similar isoxazole derivative. Adjusting the molar ratio of reactants or using alternative solvents (e.g., dichloromethane, as in ) may improve yield. Post-synthesis purification via recrystallization or column chromatography is critical for isolating the pure citrate salt .
Key Parameters Table:
| Parameter | Example from Evidence |
|---|---|
| Solvent | DMSO () |
| Reaction Time | 18 hours () |
| Purification Method | Water-ethanol crystallization () |
Basic: How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : Compare chemical shifts with known isoxazole derivatives (e.g., methyl 3-phenylisoxazole-5-carboxylate in ).
- X-ray Crystallography : Resolve molecular conformation, as done for ethyl 5-methyl-3-phenylisoxazole-4-carboxylate ( ).
- HPLC : Assess purity (>95%) by comparing retention times against standards.
Cross-referencing with databases like NIST Chemistry WebBook ( ) ensures spectral consistency .
Advanced: How to resolve contradictions in reported biological activities of isoxazole derivatives?
Methodological Answer:
Contradictions may arise from variations in assay conditions or structural modifications. For instance:
- Dose-Response Analysis : Establish EC50/IC50 values across multiple concentrations (e.g., anti-tumor activity in ).
- Structural Comparison : Map functional groups (e.g., dimethylamino vs. diethylamino substituents in ) to activity trends.
- Replicate Studies : Use standardized protocols (e.g., enzyme inhibition assays in ) to minimize variability .
Advanced: What strategies validate in vitro toxicity findings in vivo for this compound?
Methodological Answer:
- In Vitro Screening : Use cell-based assays (e.g., hepatocyte viability tests) to identify acute toxicity thresholds ( ).
- In Vivo Follow-Up : Administer doses in rodent models, monitoring biomarkers (e.g., liver/kidney function).
- Pharmacokinetic Analysis : Track metabolite formation (e.g., citrate vs. free base) using LC-MS to correlate toxicity with bioavailability .
Basic: What initial biological screening approaches are suitable for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or oxidoreductases (e.g., methods in ).
- Antimicrobial Screening : Use agar diffusion assays with Gram-positive/negative bacteria.
- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced: How to elucidate the mechanism of action for this compound’s bioactivity?
Methodological Answer:
- Molecular Docking : Simulate binding interactions with target proteins (e.g., using crystal structures from ).
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways.
- Knockout Models : Use CRISPR/Cas9 to validate target genes in cell lines .
Basic: What storage conditions ensure the stability of 3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
